molecular formula C8H8ClNO2 B14868302 6-Chloro-4-methylpyridine-2-acetic acid CAS No. 1211540-03-2

6-Chloro-4-methylpyridine-2-acetic acid

Cat. No.: B14868302
CAS No.: 1211540-03-2
M. Wt: 185.61 g/mol
InChI Key: KWPSVWBNNNQDGX-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpyridine-2-acetic acid is a pyridine derivative characterized by a heterocyclic aromatic ring with three distinct substituents: a chlorine atom at position 6, a methyl group at position 4, and an acetic acid moiety (-CH₂COOH) at position 2. The acetic acid group confers acidity to the molecule, while the electron-withdrawing chlorine and electron-donating methyl groups influence its electronic properties and reactivity.

Properties

CAS No.

1211540-03-2

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-(6-chloro-4-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8ClNO2/c1-5-2-6(4-8(11)12)10-7(9)3-5/h2-3H,4H2,1H3,(H,11,12)

InChI Key

KWPSVWBNNNQDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylpyridine-2-acetic acid typically involves the chlorination of 4-methylpyridine followed by carboxylation. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6-position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylpyridine-2-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-methylpyridine-2-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylpyridine-2-acetic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Pyridine vs. Pyrimidine : The pyrimidine analog (2-Chloro-6-methylpyrimidine-4-carboxylic acid) contains two nitrogen atoms, enhancing hydrogen-bonding capacity and altering electronic distribution compared to pyridine derivatives. This may influence binding interactions in biological systems or coordination chemistry .

Functional Group Modifications

  • Halogen Effects : Substituting chlorine with iodine (6-Chloro-5-iodopyridin-2-amine) introduces steric bulk and polarizability, which could slow reaction kinetics or alter binding affinity in receptor-ligand interactions .

Electronic and Steric Effects

  • Salt Formation : The hydrochloride salt of 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid improves aqueous solubility, a critical factor in pharmaceutical formulations .

Research Findings and Implications

  • Reactivity : The acetic acid group at position 2 enables esterification or amidation, offering synthetic flexibility.
  • Biological Relevance : Pyridine derivatives with carboxylic acid groups are common in drug design (e.g., kinase inhibitors), though substituent positions dictate target specificity .
  • Structural Analysis Tools : Programs like SHELX and WinGX (cited in the evidence) are critical for determining crystallographic parameters of such compounds, aiding in structure-activity relationship studies .

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